Cas no 5633-57-8 (Benzene,1-methoxy-4-(phenylthio)-)
5633-57-8 structure
Product Name:Benzene,1-methoxy-4-(phenylthio)-
CAS No:5633-57-8
MF:C13H12OS
MW:216.298782348633
MDL:MFCD00092105
CID:374500
PubChem ID:138547
Update Time:2025-04-19
Benzene,1-methoxy-4-(phenylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-methoxy-4-(phenylthio)-
- 1-methoxy-4-phenylsulfanylbenzene
- SCHEMBL2272158
- 1-methoxy-4-(phenylsulfanyl)benzene
- 1-methoxy-4-phenylsulfanyl-benzene
- (4-methoxyphenyl)(phenyl)sulfane
- QLPJEUPWCYCFKB-UHFFFAOYSA-N
- 1-Methoxy-4-(phenylthio)benzene
- 5633-57-8
- DTXSID10204870
- Benzene, 1-methoxy-4-(phenylthio)-
- p-methoxy-phenyl phenylsulfide
-
- MDL: MFCD00092105
- Inchi: 1S/C13H12OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3
- InChI Key: QLPJEUPWCYCFKB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 216.06100
- Monoisotopic Mass: 216.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 34.5Ų
Experimental Properties
- PSA: 34.53000
- LogP: 3.84640
Benzene,1-methoxy-4-(phenylthio)- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
5633-57-8 (Benzene,1-methoxy-4-(phenylthio)-) Related Products
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- 3393-77-9(4,4'-Dimethoxy Diphenyl Sulfide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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